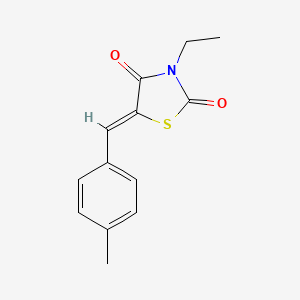![molecular formula C16H24N2O2 B4710494 N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide](/img/structure/B4710494.png)
N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide, commonly known as NMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. NMPB is a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological processes.
Wissenschaftliche Forschungsanwendungen
NMPB has been used in various scientific research applications, including the study of N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide receptor signaling pathways, the role of this compound receptors in immune function, and the potential therapeutic applications of this compound agonists. NMPB has also been used in studies investigating the effects of this compound receptor activation on pain, inflammation, and neurodegenerative diseases.
Wirkmechanismus
NMPB is a selective agonist for the N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide receptor, which is primarily expressed in immune cells. This compound receptors are G protein-coupled receptors that are involved in various physiological processes, including immune function, inflammation, and pain. When NMPB binds to the this compound receptor, it activates a signaling pathway that leads to the inhibition of inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
NMPB has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the modulation of immune cell function. NMPB has also been shown to have potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NMPB in lab experiments is its selectivity for the N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide receptor, which allows for the specific activation of this compound signaling pathways. However, one limitation of using NMPB is its relatively low potency, which may require higher concentrations in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving NMPB. One direction is the investigation of the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide agonists in the treatment of pain, inflammation, and neurodegenerative diseases. Another direction is the study of the role of this compound receptors in immune function and inflammation. Additionally, the development of more potent this compound agonists may allow for more effective activation of this compound signaling pathways in lab experiments and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-14-4-6-15(7-5-14)16(19)17-8-9-18-10-12-20-13-11-18/h4-7H,2-3,8-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZNGHBBZGRKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methylbenzamide](/img/structure/B4710411.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4710418.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4710431.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4710435.png)
![N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide](/img/structure/B4710438.png)
![1-ethyl-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4710447.png)
![2-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4710453.png)

![N-(tert-butyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4710463.png)
![methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4710467.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4710475.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4710488.png)
![N-cyclohexyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4710489.png)
![methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4710499.png)